2-Methyl-1,3-dioxolane
Overview
Description
2-Methyl-1,3-dioxolane is an organic compound with the molecular formula C4H8O2. It is a cyclic acetal derived from acetaldehyde and ethylene glycol. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxolane can be synthesized through the condensation of acetaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of silica gel or alumina as catalysts has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as a solvent in various biochemical assays and reactions.
Industry: It is used in the production of polymers, rubber goods, and paint materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 2-Methoxy-1,3-dioxolane
Uniqueness
2-Methyl-1,3-dioxolane is unique due to its specific structural properties that confer stability and reactivity in various chemical processes. Its ability to form stable cyclic structures makes it a valuable compound in organic synthesis
Properties
IUPAC Name |
2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIZMNMTWYQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060095 | |
Record name | 2-Methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497-26-7 | |
Record name | 2-Methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyldioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1,3-DIOXOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5209 | |
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Record name | 1,3-Dioxolane, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-1,3-DIOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94W0R6V90A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methyl-1,3-dioxolane has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
A: Research has explored the infrared and Raman spectra of this compound, including its deuterated form (this compound-d4). These studies provided insights into the compound's vibrational modes and structural characteristics. [] Additionally, 1H and 13C NMR spectroscopic data has been utilized in the synthesis and characterization of derivatives of this compound. [, ]
A: this compound's stability and behavior are influenced by factors like temperature and the presence of other substances. Studies investigating its thermal decomposition kinetics in a gas phase, using techniques like gas chromatography, provide valuable data on its breakdown mechanisms and product formation at different temperatures. []
A: The presence of this compound in recycled PET, potentially originating from polymer impurities, raises concerns about its leaching into beverages. [, , ] This emphasizes the need for analytical methods to quantify its presence in recycled materials and evaluate potential health risks. []
A: While this compound itself might not be a catalyst, it plays a crucial role in catalytic reactions. For instance, its production through the aldolization of ethylene glycol and acetaldehyde is a significant step in separating ethylene glycol and 1,2-butanediol mixtures, crucial in ethylene glycol synthesis. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the ozonation mechanism of 1,3-dioxolanes, including this compound. These studies propose mechanisms for the formation of hemiortho esters as primary products, shedding light on the reactivity of this compound with ozone. []
A: Studies show that introducing heteroatom substituents on the methyl group of this compound affects its hydrogenolysis rate by aluminum hydride reagents. The presence of heteroatoms like oxygen, bromine, or nitrogen can retard the reaction due to electronic effects and potential coordination with the aluminum reagent. []
A: The introduction of a vinyl group at the 2-position of 1,3-dioxolanes, including this compound, significantly alters their reactivity with aluminum hydride reagents. Research indicates that 2-vinyl-1,3-dioxolanes undergo reduction primarily at the vinyl group, leading to the formation of β,γ-unsaturated alkyl β-hydroxyethyl ethers. []
A: Nalophan bags, commonly employed for breath sample collection, release volatile organic compounds (VOCs) like ethylene glycol and this compound. [] This contamination poses a challenge in analytical techniques like SIFT-MS, where these released VOCs can be misidentified as breath metabolites. [] The release of these compounds is influenced by storage temperature, time, and humidity, highlighting the need for careful consideration of these factors during sample collection and analysis. []
A: Various analytical techniques are employed to detect and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is widely used to analyze residual volatiles in recycled PET, including this compound. [, , ] Headspace GC/MS, a specific variant of this technique, is particularly useful for analyzing volatile compounds in solid or liquid samples. [, ] Additionally, ion mobility spectrometry (IMS) offers a rapid method for on-site monitoring of this compound in gaseous emissions, such as those from the tile industry. []
A: While specific data on the environmental degradation of this compound may be limited, research highlights its presence as a potential contaminant in recycled PET and industrial emissions. [, , , ] This underscores the need for further investigations into its environmental persistence, degradation pathways, and potential ecological impacts.
A: In the context of fuel dehydrating icing inhibitors (FDII), researchers are exploring alternatives to traditional agents like DiEGME. Studies have investigated the use of 2-methoxy-2-methyl-1,3-dioxolane as a water scavenger, which hydrolyzes to produce hydrophilic ice inhibitors with comparable performance to DiEGME in jet fuel. [] This highlights ongoing efforts to identify safer and more effective alternatives to conventional additives.
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